molecular formula C6H5FN2O2 B14838773 4-Amino-6-fluoropicolinic acid

4-Amino-6-fluoropicolinic acid

Cat. No.: B14838773
M. Wt: 156.11 g/mol
InChI Key: OFDYTOHISKZJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-fluoropicolinic acid is a fluorinated and aminated derivative of picolinic acid, which is an organonitrogen compound belonging to the class of pyridinecarboxylic acids . This compound serves as a versatile synthetic intermediate and key building block in organic and medicinal chemistry, particularly in the development of agrochemicals and pharmaceuticals. Its structure, featuring a carboxylic acid group at the 2-position, an amino group at the 4-position, and a fluorine atom at the 6-position of the pyridine ring, allows for multiple sites of chemical modification . Research indicates that closely related 4-aminopicolinate scaffolds are of significant value in the improved synthesis of herbicidally active compounds . The amino and carboxylic acid functional groups make it a suitable substrate for condensation and coupling reactions, such as amide bond formation, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and bioavailability. As a metabolite in the tryptophan catabolism pathway, the parent structure, picolinic acid, is known to play a role in immunological processes, such as acting as a costimulus for macrophage effector functions and synergizing with interferon-gamma . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

4-amino-6-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C6H5FN2O2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11)

InChI Key

OFDYTOHISKZJAA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)F)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Synthesis of 4 Amino 6 Fluoropicolinic Acid and Its Analogues

Established Synthetic Routes to the Picolinic Acid Core Structure

The foundation for synthesizing 4-amino-6-fluoropicolinic acid lies in the effective construction and functionalization of the picolinic acid (pyridine-2-carboxylic acid) framework. Established methods often involve a multi-step approach, beginning with the synthesis of key precursors followed by targeted installation of the required substituents.

Synthesis of Aminopicolinic Acid Precursors

A common and well-documented route to aminopicolinic acid precursors begins with the nitration of picolinic acid N-oxide. This strategy leverages the directing effect of the N-oxide group, which activates the 4-position of the pyridine (B92270) ring towards electrophilic substitution.

A typical procedure involves the treatment of picolinic acid N-oxide with a nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, at elevated temperatures to yield 4-nitropicolinic acid N-oxide. umsl.edu Subsequent reduction of the nitro group is then carried out to furnish the desired 4-aminopicolinic acid. Catalytic hydrogenation is a frequently employed method for this transformation, utilizing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. umsl.edu This two-step process provides a reliable pathway to the core 4-aminopicolinic acid structure.

Another established method for generating 4-aminopicolinic acid involves the reduction of a polychlorinated picolinic acid derivative. For instance, 4-amino-3,5,6-trichloropicolinic acid (Picloram) can be subjected to catalytic hydrogenation to selectively remove chlorine atoms, yielding 4-aminopicolinic acid. chemicalbook.com

Starting MaterialReagents and ConditionsProductYieldReference
Picolinic acid N-oxidei) Fuming HNO₃/H₂SO₄, 120-130 °C; ii) H₂, Pd/C, AcOH/Ac₂O, rt, 60 psi4-Aminopicolinic acid47% umsl.edu
Picloram (B1677784)H₂, 10% Pd/C, 10% LiOH (aq), 40-70 °C, 45 PSI4-Aminopicolinic acid99% chemicalbook.com

Strategies for Halogenation, with Emphasis on Fluorination at Pyridine Ring Positions

The introduction of halogen atoms, particularly fluorine, onto the pyridine ring is a critical step in the synthesis of the target molecule. The electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging, often requiring harsh conditions.

Strategies for halogenation frequently involve the use of pyridine N-oxides, which can direct halogenation to specific positions. For the synthesis of this compound analogues, a common precursor is a chlorinated picolinic acid derivative. For example, starting from 4-amino-3,5,6-trichloropicolinic acid, selective reduction can yield 4-amino-3,6-dichloropicolinic acid. This intermediate can then undergo further transformations.

Advanced Synthetic Approaches to this compound

Halogen Exchange Reactions for Targeted Fluorine Introduction

Halogen exchange (Halex) reactions are a powerful tool for the introduction of fluorine into aromatic rings. This nucleophilic aromatic substitution process typically involves the displacement of a chloride or bromide atom with a fluoride (B91410) ion, often from a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF).

In the context of this compound synthesis, a key strategy involves the fluorination of a chlorinated precursor. For instance, a multi-step synthesis starting from 3,4,5,6-tetrachloropicolinonitrile can be employed. This process includes a fluorine exchange step to replace one or more chlorine atoms with fluorine. The reaction conditions, such as the choice of fluoride source, solvent, and temperature, are crucial for achieving the desired degree of fluorination.

Multi-Step Synthesis Pathways from Readily Available Pyridine Derivatives

Complex substituted picolinic acids like this compound are often synthesized through multi-step pathways starting from more readily available pyridine derivatives. A notable example is the synthesis of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates from 3,4,5,6-tetrachloropicolinonitrile. This comprehensive synthesis involves a sequence of reactions:

Fluorine Exchange: Treatment of 3,4,5,6-tetrachloropicolinonitrile with a fluoride source to produce 3-chloro-4,5,6-trifluoropicolinonitrile.

Amination: Reaction with ammonia (B1221849) to selectively replace the fluorine at the 4-position with an amino group, yielding 4-amino-3-chloro-5,6-difluoropicolinonitrile.

Hydrazinolysis: Selective reaction of the fluorine at the 6-position with hydrazine (B178648) to give 4-amino-3-chloro-5-fluoro-6-hydrazinopicolinonitrile.

Halogenation: Conversion of the hydrazino group to a halogen (e.g., bromine or iodine).

Hydrolysis and Esterification: Conversion of the nitrile group to a carboxylic acid ester.

Coupling: A final transition metal-assisted coupling reaction to introduce a substituent at the 6-position.

This pathway highlights the intricate control required to achieve the desired substitution pattern on the pyridine ring.

Another multi-step approach starts from picolinic acid itself, which can be converted to a 4-halopicolinate. For example, treatment of picolinic acid with thionyl chloride followed by reaction with methanol (B129727) can produce a methyl picolinate (B1231196) derivative. Subsequent halogenation at the 4-position, for instance by conversion to 4-iodopicolinic acid, provides a key intermediate for further functionalization. umsl.edu

Starting MaterialKey Intermediate(s)Final Product TypeReference
3,4,5,6-Tetrachloropicolinonitrile4-Amino-3-chloro-5-fluoro-6-halopicolinonitrile4-Amino-3-chloro-5-fluoro-6-(substituted)picolinates
Picolinic acid4-IodomethylpicolinateExtended aminopicolinic acid derivatives umsl.edu

Chemo- and Regioselective Functionalization Techniques for this compound (e.g., at the 6-position of picolinates)

The selective functionalization of specific positions on the picolinic acid ring is paramount for the synthesis of complex derivatives. Chemo- and regioselective techniques are employed to introduce substituents at the desired location, often the 6-position, without affecting other functional groups.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used for the functionalization of the 6-position of picolinates. These reactions typically involve the coupling of a 6-halopicolinate with a boronic acid or boronate ester in the presence of a palladium catalyst. This methodology allows for the introduction of a wide variety of aryl or heteroaryl groups at the 6-position with high selectivity. The synthesis of various 4-amino-6-arylpicolinates has been achieved using this powerful technique, starting from a 6-chloropicolinate head and an arylboronic acid tail.

The development of these regioselective functionalization methods is crucial for creating libraries of this compound analogues for structure-activity relationship studies.

Considerations for Sustainable and Efficient Synthesis of Pyridine Carboxylic Acids

The synthesis of pyridine carboxylic acids, including this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. biosynce.com

Key strategies for a more sustainable approach include:

Catalysis: The use of catalysts is a cornerstone of green chemistry. biosynce.com For pyridine synthesis, this includes both metal-based and organic catalysts. Iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a method for producing substituted pyridines with high yields and good functional group tolerance. rsc.org Picolinic acid itself can act as a catalyst in certain multi-component reactions, promoting the synthesis of complex molecules like pyrazolo[3,4-b]quinolinones under milder conditions. nih.govrsc.org

Alternative Solvents and Reaction Conditions: Traditional organic solvents are often volatile and toxic. biosynce.com Research is exploring the use of greener solvents, such as ionic liquids, which can also have a catalytic role in the synthesis of pyridine systems. scilit.com Microwave-assisted synthesis is another approach that can lead to shorter reaction times, higher yields, and purer products, as demonstrated in the one-pot, four-component synthesis of novel pyridine derivatives. nih.gov

Atom Economy: Processes that maximize the incorporation of all materials used in the synthesis into the final product are considered more sustainable. A solvent- and halide-free, atom-economical synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides is an example of this principle in action. rsc.org

Renewable Feedstocks: The use of biomass-derived chemicals as starting materials is a significant step towards sustainability. nih.gov For instance, glycerol, a byproduct of biodiesel production, can be used for the synthesis of pyridine bases through catalytic processes. researchgate.net Similarly, levulinic acid, derived from biomass, is a precursor for synthesizing (R)-4-aminopentanoic acid. frontiersin.org

Vapor-Phase Oxidation: For large-scale industrial production, vapor-phase oxidation of picoline precursors over specialized catalysts offers a high-yield and more environmentally friendly route to pyridine carboxylic acids compared to traditional liquid-phase oxidations that use strong acids like nitric acid. google.com

These sustainable approaches are not only environmentally beneficial but also often lead to more efficient and cost-effective production of pyridine carboxylic acids.

Synthesis of Structural Analogues and Hybrid Chemical Entities

The structural framework of this compound serves as a valuable scaffold for the synthesis of a diverse range of analogues and hybrid molecules. These modifications are crucial for exploring structure-activity relationships and developing new chemical entities.

Preparation of Aryl- and Heteroaryl-Substituted Picolinates Derived from this compound

A key strategy for modifying this compound is the introduction of aryl and heteroaryl groups at the 6-position of the pyridine ring. This is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. chemistryviews.orgnih.gov

In a typical Suzuki-Miyaura coupling, a halo-substituted picolinate (e.g., a 6-chloro, 6-bromo, or 6-fluoro derivative) is reacted with an aryl or heteroaryl boronic acid or its ester in the presence of a palladium catalyst and a base. google.comgoogle.comwipo.int The choice of the halogen on the picolinate can influence the reaction conditions and efficiency. For instance, 6-bromopicolinates can be valuable precursors for these coupling reactions. google.com

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. For example, the complex [Pd(PiPr3)2] has been shown to be an effective catalyst for the coupling of fluorinated pyridine boronates with bromophenylalanine derivatives. chemistryviews.org Interestingly, studies have revealed that fluoride ions can play a triple role in Suzuki-Miyaura reactions, including facilitating the crucial transmetalation step. researchgate.net

The table below summarizes examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of aryl- and heteroaryl-substituted picolinates.

Picolinate PrecursorCoupling PartnerCatalyst/ConditionsProduct Type
4-Amino-6-chloropicolinateArylboronic acidPd catalyst, base4-Amino-6-aryl-picolinate
4-Amino-6-bromopicolinateHeteroarylboronic acidPd catalyst, base4-Amino-6-heteroaryl-picolinate
4-Amino-6-fluoropicolinateArylboronic ester[Pd(PiPr3)2], CsF4-Amino-6-aryl-picolinate

This table provides a generalized overview of the Suzuki-Miyaura reaction for synthesizing substituted picolinates.

Exploration of Other Fluorinated Picolinic Acid Isomers and Congeners (e.g., 6-Amino-4-fluoropicolinic acid, 4-Amino-6-bromopicolinic acid)

The synthesis of isomers and congeners of this compound allows for a systematic investigation of how the positions of the amino and halogen substituents affect the molecule's properties.

6-Amino-4-fluoropicolinic acid: The synthesis of this isomer involves different synthetic routes compared to the 4-amino-6-fluoro isomer. bldpharm.com The specific starting materials and reaction sequences are designed to achieve the desired substitution pattern on the pyridine ring. metu.edu.tr

4-Amino-6-bromopicolinic acid: This bromo-analogue is a key intermediate for further chemical modifications, particularly for cross-coupling reactions to introduce aryl or heteroaryl groups at the 6-position. nih.gov It can be synthesized from a corresponding 6-fluoro compound through a halogen exchange reaction using hydrobromic acid. google.com

The following table compares the key structural features of these analogues:

CompoundCAS NumberMolecular FormulaKey Structural Feature
This compound1060811-26-8C6H5FN2O2Amino group at C4, Fluorine at C6
6-Amino-4-fluoropicolinic acid1393571-99-7C6H5FN2O2Amino group at C6, Fluorine at C4
4-Amino-6-bromopicolinic acid1060811-27-9C6H5BrN2O2Amino group at C4, Bromine at C6

Data sourced from publicly available chemical databases. bldpharm.comnih.gov

Design and Synthesis of Amino Acid and Peptidic Conjugates Incorporating Picolinic Acid Scaffolds

The conjugation of picolinic acid and its analogues to amino acids and peptides is a promising strategy for creating hybrid molecules with novel properties. These conjugates can be designed to combine the chemical features of the picolinic acid scaffold with the biological activities of peptides.

The synthesis of these conjugates typically involves the formation of an amide bond between the carboxylic acid group of the picolinic acid and the amino group of an amino acid or peptide. masterorganicchemistry.com This reaction often requires the use of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the amide bond formation. youtube.com

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions. masterorganicchemistry.com For example, the amino group of the picolinic acid and any reactive side chains on the amino acids are typically protected during the coupling reaction and then deprotected in a subsequent step. Solid-phase peptide synthesis (SPPS) is a common technique used for the stepwise assembly of peptide chains, which can then be conjugated to a picolinic acid derivative. masterorganicchemistry.com

The design of these conjugates can be guided by computational methods, such as in silico high-throughput screening, to predict the interactions of the hybrid molecules with biological targets. google.com This approach allows for the rational design of small molecule-peptide conjugates with desired functionalities.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Amino 6 Fluoropicolinic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment of individual atoms and their spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for the structural elucidation of pyridine (B92270) derivatives. researchgate.net The chemical shifts of protons and carbons in the pyridine ring are highly sensitive to the electronic effects of substituents. pw.edu.pl In 4-amino-6-fluoropicolinic acid, the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine (-F) and carboxylic acid (-COOH) groups exert distinct influences on the electron density of the aromatic ring, which is reflected in the NMR spectra.

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region for the protons at the C-3 and C-5 positions. The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms of the pyridine ring, with their chemical shifts indicating the nature of the attached substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on established substituent effects on pyridine rings.

Atom Technique Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3¹H NMR6.5 - 7.0Doublet (d)³J(H3-H5) ≈ 2-3 Hz
H-5¹H NMR7.5 - 8.0Doublet of doublets (dd)³J(H5-F6) ≈ 7-9 Hz, ³J(H5-H3) ≈ 2-3 Hz
NH₂¹H NMR4.5 - 5.5Broad singlet (br s)-
C-2¹³C NMR165 - 170Singlet (s)-
C-3¹³C NMR105 - 110Singlet (s)-
C-4¹³C NMR150 - 155Singlet (s)-
C-5¹³C NMR120 - 125Doublet (d)²J(C5-F6) ≈ 20-25 Hz
C-6¹³C NMR160 - 165Doublet (d)¹J(C6-F6) ≈ 240-260 Hz
COOH¹³C NMR170 - 175Singlet (s)-

Fluorine-19 (¹⁹F) NMR is an exceptionally valuable technique for characterizing fluorine-containing compounds. azom.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive. wikipedia.org Furthermore, ¹⁹F NMR boasts a very wide range of chemical shifts, which minimizes signal overlap and makes it a sensitive probe of the local electronic environment. wikipedia.orgthermofisher.com

For this compound, the ¹⁹F NMR spectrum would show a single resonance. The chemical shift of this signal provides confirmation of the fluorine's position on the heteroaromatic ring. researchgate.netnih.gov The signal's multiplicity reveals information about neighboring protons. It is expected to appear as a doublet due to coupling with the proton at the C-5 position (³J H-F coupling). azom.com This coupling provides definitive evidence for the relative positions of the fluorine and hydrogen atoms on the pyridine ring.

While 1D NMR provides essential data, complex structures often require advanced 2D NMR experiments for complete and unambiguous structural assignment. ipb.ptweebly.com These techniques reveal correlations between different nuclei, mapping the molecular connectivity.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show a cross-peak between the signals for the H-3 and H-5 protons, confirming they are spin-coupled and thus in proximity within the same spin system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the H-3 signal to the C-3 signal and the H-5 signal to the C-5 signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. For this compound, key HMBC correlations would include:

Correlations from the H-3 proton to carbons C-2, C-4, and C-5.

Correlations from the H-5 proton to carbons C-4 and C-6.

Correlations from the amino protons (-NH₂) to carbons C-3 and C-4, confirming the position of the amino group.

Together, these 2D NMR experiments provide an interlocking web of data that allows for the confident and complete assignment of every proton and carbon in the molecule. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules, including amino acids and carboxylic acids. cellmosaic.com It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for the precise determination of the molecular weight of this compound.

By coupling ESI-MS with collision-induced dissociation (tandem MS or MS/MS), controlled fragmentation of the molecular ion can be induced. rsc.org The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways in negative ion mode would likely involve the loss of small, stable molecules. libretexts.orgresearchgate.net

Table 2: Predicted ESI-MS/MS Fragmentation for this compound ([M-H]⁻)

Parent Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Formula of Loss
155.03111.04DecarboxylationCO₂
155.03138.03Loss of Ammonia (B1221849) (from amine)NH₃
155.03135.02Loss of Hydrogen Fluoride (B91410)HF

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization technique particularly effective for the analysis of large biomolecules and complex derivatives. creative-proteomics.com In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the gentle ionization and vaporization of the analyte molecules. cellmosaic.com

While ESI is highly effective for the parent compound, MALDI-TOF MS is invaluable for characterizing derivatives of this compound, such as its bioconjugates with peptides or proteins. cellmosaic.com MALDI typically produces singly charged ions, even for very large molecules, which simplifies the resulting mass spectrum and makes molecular weight determination straightforward. news-medical.net This is a significant advantage when analyzing complex mixtures or high-molecular-weight conjugates where the multiple charge states produced by ESI could complicate spectral interpretation. nih.gov The analysis of small molecules by MALDI-TOF can sometimes be hindered by interference from matrix-related peaks in the low mass range, but this can be overcome through careful matrix selection and sample preparation techniques. nih.govacs.org

Hyphenated MS Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique essential for the analysis of this compound. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity for identifying and quantifying the compound in complex mixtures.

In LC-MS analysis of pyridine carboxylic acids, reversed-phase chromatography is often employed. The compound, along with its derivatives, can be separated on a suitable column (e.g., C18) using a mobile phase typically consisting of an aqueous component with an organic modifier like acetonitrile or methanol (B129727), often with an acid additive such as formic acid to improve peak shape and ionization efficiency nih.gov.

Electrospray ionization (ESI) is a common ionization source for this class of compounds. In positive-ion mode ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, which can be detected with high sensitivity nih.govresearchgate.net. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the precursor ion and analyzing the resulting product ions. This technique, often referred to as selected reaction monitoring (SRM), is invaluable for quantitative analysis due to its high specificity nih.gov. For some pyridine-carboxylate derivatives, adducts with acetonitrile, [M+H+CH₃CN]⁺, have also been observed with high intensity nih.gov.

Derivatization can be employed to enhance chromatographic retention on reversed-phase columns and improve ionization efficiency, although it is not always necessary nih.gov.

Table 1: Illustrative LC-MS Parameters for Pyridine Carboxylic Acid Analysis

Parameter Description
Chromatography Reversed-Phase Liquid Chromatography
Column C18 or similar
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile
Ionization Source Electrospray Ionization (ESI), Positive Mode
Primary Ion [M+H]⁺

| Detection | Tandem Mass Spectrometry (MS/MS) for quantification |

Chromatographic Separations for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and separating it from related substances and isomers. Pyridine carboxylic acids, being polar and ionizable, present unique challenges that can be addressed with specialized column chemistries helixchrom.com.

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics (e.g., Primesep 100), is particularly effective for separating isomers of pyridine carboxylic acids sielc.comsielc.com. These columns can exploit subtle differences in the hydrophobicity and ionic properties of the analytes to achieve separation sielc.comsielc.com. Retention is typically controlled by adjusting the amount of organic solvent (e.g., acetonitrile) and the concentration and pH of the buffer in the mobile phase helixchrom.com.

A typical HPLC method for a pyridine derivative might involve a C18 or a specialized mixed-mode column with a mobile phase of acetonitrile and an acidic buffer, with UV detection at a suitable wavelength (e.g., 220-260 nm) helixchrom.comscispace.com. Method validation according to ICH guidelines is crucial for quality control, assessing parameters such as linearity, precision, accuracy, and robustness scispace.comresearchgate.net.

Table 2: Example HPLC Conditions for Separation of Pyridine Carboxylic Acid Isomers

Parameter Condition Reference
Column Primesep 100 (mixed-mode cation-exchange) sielc.com
Mobile Phase Acetonitrile and aqueous buffer (e.g., ammonium formate) helixchrom.com
Detection UV at 254 nm helixchrom.com
Flow Rate 1.0 mL/min scispace.com

| Temperature | 25 °C | scispace.com |

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) to provide much higher resolution, faster analysis times, and increased sensitivity. These advantages make UPLC highly suitable for the detailed analysis of this compound, especially in complex matrices or for resolving closely related impurities.

When coupled with mass spectrometry (UPLC-MS), the technique becomes exceptionally powerful for metabolomics and high-throughput screening ciac.jl.cnnih.gov. For instance, a UPLC-ESI-MS/MS method can provide rapid and sensitive quantification of amino acids and related compounds nih.gov. The separation of polar compounds like this compound can be achieved on columns designed for polar analyte retention, such as those based on BEH Amide or HILIC (Hydrophilic Interaction Liquid Chromatography) chemistry, often within a short run time of minutes ciac.jl.cnresearchgate.net.

Capillary Electrophoresis (CE) for Efficient Separation of Pyridine Carboxylic Acids

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged species like pyridine carboxylic acids. The separation is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

For pyridine carboxylic acid isomers, CE provides excellent resolution nih.gov. The separation can be optimized by modifying the background electrolyte (BGE). For example, adding a cationic surfactant like cetyltrimethylammonium bromide (CTAB) to a phosphate buffer can reverse the electroosmotic flow (EOF) and dramatically improve peak shape nih.gov. The optimal pH for separation depends on the specific isomers being analyzed; a low pH (e.g., 2.7) is often effective for pyridine carboxylic acid isomers, while a neutral pH may be better for hydroxy-substituted derivatives nih.gov. Coupling CE with mass spectrometry (CE-MS) further enhances analytical capabilities, offering high specificity and sensitivity for the analysis of these compounds in complex biological samples like cerebrospinal fluid nih.gov.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule, making it an excellent tool for the initial characterization of this compound. The IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of the molecule's bonds.

The key functional groups in this compound have characteristic IR absorptions:

O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500–3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer libretexts.orglibretexts.org.

N-H Stretch (Amino Group): The primary amine group will typically show two bands (symmetric and asymmetric stretching) in the 3300–3500 cm⁻¹ region.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band for the carbonyl group is expected between 1710 and 1760 cm⁻¹. Its position can be influenced by hydrogen bonding, with dimeric forms absorbing around 1710 cm⁻¹ libretexts.orglibretexts.org.

C=C and C=N Stretches (Pyridine Ring): The aromatic pyridine ring will exhibit several absorption bands in the 1400–1650 cm⁻¹ region researchgate.net.

C-F Stretch: The carbon-fluorine bond will produce a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

These characteristic peaks, when observed together, provide strong evidence for the structure of this compound.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Characteristics
Carboxylic Acid O-H Stretch 2500 - 3300 Very Broad
Amino Group N-H Stretch 3300 - 3500 Two medium peaks
Carboxylic Acid C=O Stretch 1710 - 1760 Strong, Sharp
Pyridine Ring C=C, C=N Stretches 1400 - 1650 Multiple bands

Raman Spectroscopy

The Raman spectrum of picolinic acid in aqueous solution shows characteristic bands that are sensitive to pH changes, reflecting the different protonation states of the molecule. Key vibrational modes include those associated with the pyridine ring and the carboxylic acid group. For instance, the ring breathing mode is a prominent feature in the spectra of pyridine derivatives. Theoretical studies using methods like Density Functional Theory (DFT) have been employed to assign the vibrational modes of picolinic, nicotinic, and isonicotinic acids. These studies provide a framework for interpreting the experimental IR and Raman spectra.

For a substituted picolinic acid like this compound, the Raman spectrum would be expected to exhibit vibrational modes influenced by the amino and fluoro substituents. The positions of these groups on the pyridine ring would affect the vibrational frequencies of the ring itself. Additionally, the amino group (-NH2) has characteristic stretching and bending modes, while the carbon-fluorine (C-F) bond also has a characteristic stretching frequency. The intramolecular hydrogen bond that can form between the carboxylic acid proton and the pyridine nitrogen in picolinic acid is a significant feature that influences its vibrational spectrum. The presence of the amino and fluoro groups in this compound would likely modulate this intramolecular interaction.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies of this compound and its Salts/Cocrystals

Specific single-crystal X-ray diffraction data for this compound or its salts and cocrystals are not extensively reported in the available literature. However, the crystal structures of numerous picolinic acid derivatives and their complexes have been determined, offering insights into the probable solid-state arrangement of this compound.

For example, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network. In this structure, the carboxylic acid group is co-planar with the pyridine ring. The crystal packing is influenced by van der Waals forces, including contacts involving the fluorine atoms of the trifluoromethyl group. Similarly, studies on cocrystals of pyridine derivatives with dicarboxylic acids have demonstrated the formation of robust hydrogen-bonded synthons, which are predictable patterns of intermolecular interactions.

Based on these related structures, it can be anticipated that the crystal structure of this compound would be significantly influenced by hydrogen bonding involving the amino group, the carboxylic acid, and the pyridine nitrogen. The fluorine atom would also play a role in directing the crystal packing through weaker interactions.

Analysis of Supramolecular Interactions and Hydrogen Bonding Networks in Crystalline Architectures

While direct analysis of the supramolecular interactions in crystalline this compound is not available, the principles of crystal engineering and studies of analogous compounds allow for a predictive understanding. The primary intermolecular interactions expected to govern the crystalline architecture are hydrogen bonds.

The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The amino group is a hydrogen bond donor (N-H). The pyridine nitrogen atom is a hydrogen bond acceptor. These functionalities can engage in a variety of hydrogen bonding motifs, leading to the formation of dimers, chains, sheets, or more complex three-dimensional networks. For instance, the formation of a hydrogen bond between the carboxylic proton and the pyridine nitrogen is a well-known feature in picolinic acid chemistry.

In the solid state, picolinic acid itself can exist as a zwitterion, where the carboxylic proton has transferred to the pyridine nitrogen. This results in strong N+-H···O- hydrogen bonds. The electronic effects of the amino and fluoro substituents in this compound would influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, thereby affecting the likelihood of zwitterion formation.

A hypothetical representation of potential hydrogen bonding interactions in a dimer of this compound is shown below:

Interaction Type Donor Acceptor Potential Role in Crystal Packing
Carboxylic Acid DimerO-H (Carboxyl)O=C (Carboxyl)Formation of R22(8) hydrogen-bonded dimers.
Head-to-Tail ChainO-H (Carboxyl)N (Pyridine)Formation of one-dimensional chains.
Amino Group BridgingN-H (Amino)O=C (Carboxyl)Linking of primary hydrogen-bonded motifs.
Amino-Pyridine InteractionN-H (Amino)N (Pyridine)Cross-linking between molecules.

This table illustrates the versatility of hydrogen bonding interactions that could be present in the crystalline solid of this compound, leading to a complex and stable supramolecular architecture.

Theoretical and Computational Chemistry Studies on 4 Amino 6 Fluoropicolinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed study of molecular systems at the electronic level. These methods are instrumental in elucidating the fundamental properties that govern the chemical behavior of 4-Amino-6-fluoropicolinic acid.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and a variety of electronic properties that dictate the molecule's reactivity.

For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural parameters. nih.govfrontiersin.org The calculations would reveal bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. The presence of the fluorine atom and the amino group on the pyridine (B92270) ring significantly influences the electron distribution and, consequently, the geometry.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.comsemanticscholar.org A smaller gap suggests higher reactivity. These parameters are vital for understanding how the molecule might interact with biological targets or other chemical species.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations Note: The following data is representative and derived from typical DFT calculations on analogous aromatic carboxylic acids. Actual values would require specific computation.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D
C-F Bond Length1.35 Å
C-NH₂ Bond Length1.37 Å

The flexibility of the carboxylic acid group and the potential for proton migration make conformational and tautomeric analysis essential for understanding this compound. The orientation of the -COOH group relative to the pyridine ring can lead to different conformers. Computational studies on picolinic acid itself have shown that the most stable conformer is one that allows for the formation of a weak intramolecular hydrogen bond between the carboxylic hydrogen and the pyridine nitrogen atom. researchgate.net

Tautomerism is another critical aspect, as the molecule can exist in different isomeric forms that are in equilibrium. For this compound, two primary types of tautomerism are possible:

Amino-Imino Tautomerism: The 4-amino group can tautomerize to an imino form, involving the migration of a proton from the amino nitrogen to the ring nitrogen. nih.govnih.gov

Keto-Enol Tautomerism: The carboxylic acid group can exist in equilibrium with its enol form, although the keto (acid) form is typically overwhelmingly favored for simple carboxylic acids. acs.org

Computational methods, particularly DFT, are used to calculate the relative energies of these different conformers and tautomers in the gas phase and in solution. nih.gov By comparing the energies, the most stable and predominant forms of the molecule can be identified. Studies on similar 2-aminopyridine systems have shown that the canonical amino form is significantly more stable than its imino tautomers. nih.gov The activation energy for the proton transfer between tautomers can also be calculated to understand the kinetics of their interconversion. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the physical interactions and temporal evolution of molecular systems.

The functional groups on this compound—carboxylic acid, amino group, and pyridine nitrogen—are all capable of forming hydrogen bonds. These interactions are critical in determining the molecule's crystal structure, solubility, and binding affinity to biological receptors.

Intramolecular Interactions: As mentioned, an intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine nitrogen is a key stabilizing feature in the most stable conformer of picolinic acid. researchgate.netnih.gov

Intermolecular Interactions: In the solid state, molecules of this compound are expected to form an extensive network of intermolecular hydrogen bonds. Computational studies on aminopyridines and pyridine carboxylic acids reveal common hydrogen bonding motifs, such as N-H···N bonds between the amino group and pyridine nitrogen of adjacent molecules, and strong O-H···O bonds forming carboxylic acid dimers. epa.govnih.gov The amino group can also act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these hydrogen bonds.

Computational chemistry is a cornerstone of modern drug and herbicide discovery, enabling the design of new molecules with enhanced activity. mdpi.com For compounds like this compound, which belongs to the picolinate (B1231196) class of synthetic auxins used as herbicides, computational design focuses on modifying the core structure to improve efficacy and selectivity. nih.govnih.govmdpi.com

The process typically involves:

Identifying a Lead Compound: Starting with a known active molecule, such as a commercial picolinate herbicide.

Building a Pharmacophore Model: Determining the key structural features required for biological activity. For auxin herbicides, this includes the acidic group and the aromatic ring system.

In Silico Modification: Computationally introducing different substituents at various positions on the pyridine ring. For instance, modifying the groups at the 4- and 6-positions to explore how changes in electronic and steric properties affect binding to the target receptor, such as the F-box protein AFB5. nih.govnih.gov

Molecular Docking: Simulating the binding of the newly designed derivatives to the active site of the target protein to predict their binding affinity and orientation. mdpi.com

Structure-Activity Relationship (SAR) Analysis: Correlating the structural changes with the predicted activity to build a model that guides further design. nih.govmdpi.com Studies on related picolinic acid herbicides have shown that introducing aryl-substituted pyrazolyl groups at the 6-position can significantly enhance herbicidal activity. nih.govmdpi.com

Advanced Chemoinformatics and QSAR Approaches

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies provide a statistical framework for linking chemical structure to biological activity, bypassing the need for computationally expensive physics-based simulations for every new compound. researchgate.netoup.com

QSAR modeling for a series of this compound derivatives would involve several steps:

Data Set Generation: A series of analogue compounds with experimentally measured biological activities (e.g., herbicidal IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters) and quantify various aspects of the molecular structure. discoveryjournals.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. chemrevlett.com

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing. rsc.orgtandfonline.com This approach significantly accelerates the discovery process for new herbicides or other bioactive compounds. discoveryjournals.org

Development of Structure-Property Relationship (SPR) Models

Structure-Property Relationship (SPR) models are mathematical relationships that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models are a cornerstone of modern computational chemistry and drug discovery, enabling the prediction of a compound's characteristics without the need for empirical measurement. For a class of compounds like substituted picolinic acids, SPR and its subset, Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict various endpoints, including but not limited to, solubility, toxicity, and biological activity. scispace.comnih.govnih.gov

The development of a robust SPR or QSAR model typically involves the following steps:

Data Collection: A dataset of compounds with known properties or activities is compiled. For picolinic acid derivatives, this could include data on their herbicidal or medicinal properties. nih.gov

Molecular Descriptor Calculation: A wide array of numerical values, known as molecular descriptors, are calculated for each compound in the dataset. These descriptors encode different aspects of the molecular structure, such as topological, geometrical, and electronic features. scispace.com

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that links the descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

While specific SPR models for this compound are not extensively documented in publicly available literature, the principles of SPR could be readily applied to this compound. By comparing it to a database of structurally similar aminopyridine and picolinic acid derivatives with known properties, it would be possible to predict its characteristics. nih.govwww.gov.uk For instance, the presence of the fluorine atom and the amino group at specific positions on the picolinic acid scaffold would be encoded by the molecular descriptors and used by the model to forecast its properties. The fluorination of a molecule can significantly alter its physicochemical properties, and computational studies on other fluorinated organic compounds have demonstrated the utility of these methods in understanding such effects. emerginginvestigators.orgnih.govrsc.orgresearchgate.net

Below is an illustrative data table showcasing the types of molecular descriptors that would be calculated for this compound in the development of an SPR model.

Descriptor TypeDescriptor ExampleCalculated Value (Hypothetical)
ConstitutionalMolecular Weight156.12 g/mol
ConstitutionalNumber of H-bond donors2
ConstitutionalNumber of H-bond acceptors4
TopologicalWiener Index123
TopologicalBalaban J index2.87
ElectronicDipole Moment3.45 D
ElectronicHOMO Energy-6.7 eV
ElectronicLUMO Energy-1.2 eV

Computational Prediction of Synthetic Accessibility and Reaction Outcomes

The synthetic accessibility of a molecule is a crucial factor in its potential for practical applications, as it determines the feasibility and cost of its production. Computational models for predicting synthetic accessibility (SA) have become increasingly important in chemical research and drug development. These models assess how easily a compound can be synthesized from readily available starting materials.

Several computational approaches to estimating synthetic accessibility have been developed:

Fragment-based methods: These methods, such as the Synthetic Accessibility Score (SAScore), analyze the frequency of molecular fragments in large databases of known molecules. researchgate.net The underlying assumption is that molecules composed of common fragments are easier to synthesize.

Retrosynthesis-based methods: These approaches use rule-based systems or machine learning models to simulate retrosynthetic analysis, breaking down the target molecule into simpler precursors. The complexity and length of the predicted synthetic route are then used to estimate the synthetic accessibility.

Machine learning models: More recent methods employ deep learning and graph neural networks, trained on large datasets of chemical reactions, to predict the synthesizability of a molecule. researchgate.net

The following table provides a hypothetical comparison of synthetic accessibility scores for this compound and related compounds, as might be predicted by different computational models.

CompoundSAScore (Hypothetical)Retrosynthesis Complexity (Hypothetical)
Picolinic acid1.5Low
4-Aminopicolinic acid2.1Low-Medium
6-Fluoropicolinic acid2.8Medium
This compound 3.5 Medium-High

In addition to predicting accessibility, computational chemistry can also be used to predict the outcomes of chemical reactions. By modeling the reaction mechanism, including transition states and intermediates, it is possible to predict the most likely products and estimate reaction rates and yields. For the synthesis of this compound, computational models could be used to optimize reaction conditions and explore different synthetic routes. rsc.org

Research on Chemical Reactivity and Coordination Chemistry of 4 Amino 6 Fluoropicolinic Acid

Reactivity in Organic Transformations

The reactivity of 4-amino-6-fluoropicolinic acid is characterized by the interplay of its three key functional groups: the carboxylic acid, the amino group, and the fluorine-substituted pyridine (B92270) ring. These groups allow for a variety of chemical transformations.

Functional Group Interconversions:

Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. solubilityofthings.com The ability to convert one functional group into another is a cornerstone of organic synthesis, enabling the construction of complex molecules from simpler precursors. solubilityofthings.com

Amino Group (-NH₂): The amino group can act as a nucleophile and a base. It can be converted to amides, which is a significant transformation in synthetic organic chemistry. solubilityofthings.comnih.gov For instance, the reaction of an amino group with a carboxylic acid, often activated by a carbodiimide, yields an amide. nih.gov This type of reaction has been used to attach picolinic acid derivatives to larger molecules like agarose. nih.gov

Carboxylic Acid Group (-COOH): The carboxylic acid group imparts acidity and can be converted into a variety of other functional groups. fiveable.me For example, it can be transformed into esters or amides. solubilityofthings.com Reduction of carboxylic acids using strong reducing agents like lithium aluminum hydride (LiAlH₄) yields primary alcohols. fiveable.me

Fluorine Atom (-F): The fluorine atom on the pyridine ring is a relatively poor leaving group in nucleophilic aromatic substitution reactions compared to other halogens. However, under specific conditions, it can be displaced by strong nucleophiles.

Pyridine Ring Modifications:

The pyridine ring itself can undergo modifications, although the presence of the amino and carboxylic acid groups influences its reactivity. The formation of the pyridine ring in natural products can occur through various biosynthetic pathways, including hetero-Diels-Alder reactions. nih.gov While not a direct modification of the pre-existing ring in this compound, this highlights the fundamental chemistry involved in forming such heterocyclic structures. nih.gov

A common strategy for modifying pyridine rings is through palladium-catalyzed cross-coupling reactions, which are discussed in the following section. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at specific positions on the ring.

A summary of potential functional group interconversions for this compound is presented below:

Functional GroupReagent/ConditionProduct Functional Group
Carboxylic AcidSOCl₂, AlcoholEster
Carboxylic AcidAmine, DCCAmide
Carboxylic AcidLiAlH₄Primary Alcohol
Amino GroupAcyl ChlorideAmide
Amino GroupAlkyl HalideSubstituted Amine

Table 1: Potential Functional Group Interconversions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. capes.gov.bryoutube.com These reactions typically involve an organic halide or triflate and an organometallic coupling partner, catalyzed by a palladium complex. youtube.com For substituted picolinic acids, these reactions are crucial for creating more complex derivatives.

The general catalytic cycle for a palladium cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of ligand on the palladium catalyst is critical and can influence reactivity, selectivity, and substrate scope. nih.gov

Applications for this compound Derivatives:

While specific examples for this compound are not abundant in the provided results, the principles can be applied to its derivatives. For instance, a related compound, 4-amino-6-bromopicolinic acid, could undergo various palladium-catalyzed couplings.

Suzuki Coupling: This reaction couples an organoboron reagent with an organic halide. youtube.com A 4-amino-6-bromopicolinate could react with an arylboronic acid to form a 4-amino-6-arylpicolinate. google.com This method is a key step in the synthesis of certain herbicidal compounds. google.com

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. youtube.com For example, 5-tributylstannyl-4-fluoropyrazole has been successfully coupled with aryl iodides using a palladium catalyst. nih.gov A similar strategy could potentially be applied to a stannylated derivative of this compound.

Heck Coupling: This reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide. youtube.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often employed. capes.gov.brnih.gov This could be used to introduce different amino substituents onto the pyridine ring if a suitable halide precursor is available.

The table below summarizes some common palladium-catalyzed coupling reactions and their potential application to derivatives of this compound.

Coupling ReactionHalide Partner (Example)Organometallic Partner (Example)Product Type (Example)
Suzuki4-Amino-6-bromopicolinateArylboronic acid4-Amino-6-arylpicolinate
Stille4-Amino-6-bromopicolinateAryl- or vinylstannane4-Amino-6-aryl/vinylpicolinate
Heck4-Amino-6-bromopicolinateAlkene4-Amino-6-alkenylpicolinate
Buchwald-Hartwig4-Amino-6-bromopicolinateAmine4,6-Diaminopicolinate derivative

Table 2: Potential Palladium-Catalyzed Coupling Reactions

Coordination Chemistry of Picolinic Acid Ligands

Picolinic acid and its derivatives are effective chelating agents for a wide range of metal ions. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. nih.gov These complexes, known as chelate complexes, tend to be more stable than complexes with monodentate ligands. nih.gov

This compound acts as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. researchgate.net This forms a stable five-membered chelate ring. The presence of the amino group at the 4-position can influence the electronic properties of the pyridine ring and, consequently, the stability and reactivity of the resulting metal complexes.

The coordination of amino acids to transition metals often occurs through the carboxyl and amine groups. jocpr.com In the case of this compound, the pyridine nitrogen and the carboxylate group are the primary coordination sites. The amino group at the 4-position is generally not directly involved in chelation to a single metal center along with the primary chelating groups due to steric constraints.

The stability of metal complexes with picolinate-type ligands is quantified by their stability constants (log K). For example, a study on manganese(II) complexes with related pentadentate picolinate (B1231196) ligands showed high stability constants, indicating strong binding. rsc.org

The synthesis of metal complexes with picolinic acid derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govjocpr.com The pH of the solution is often adjusted to deprotonate the carboxylic acid group, facilitating coordination. jocpr.com

Synthesis:

A general procedure for synthesizing a metal complex of this compound would involve:

Dissolving the ligand in a suitable solvent, such as water or ethanol.

Adding a base (e.g., NaOH) to deprotonate the carboxylic acid.

Adding a solution of a transition metal salt (e.g., FeCl₃, CuSO₄, ZnCl₂) to the ligand solution.

The resulting complex may precipitate out of solution and can be isolated by filtration. nih.gov

Spectroscopic Characterization:

Several spectroscopic techniques are employed to characterize the resulting metal complexes and confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule and to observe changes upon complexation. The coordination of the carboxylate group to the metal ion leads to a shift in the characteristic stretching frequencies of the C=O and C-O bonds. Similarly, a shift in the vibration of the N-H band of the amino group can indicate coordination through the nitrogen atom. jocpr.com

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help to determine the geometry of the complex. nih.govasianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complexes in solution. nih.gov Changes in the chemical shifts of the protons and carbons on the pyridine ring and the side chains upon complexation provide evidence of metal-ligand binding.

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern, which helps to confirm its composition. rdd.edu.iquni-muenchen.de

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise bond lengths, bond angles, and coordination geometry of the metal complex in the solid state. researchgate.net

The table below summarizes the key spectroscopic methods and the information they provide.

Spectroscopic TechniqueInformation Obtained
Infrared (IR) SpectroscopyIdentification of functional groups and confirmation of coordination through shifts in vibrational frequencies.
UV-Visible (UV-Vis) SpectroscopyInformation on electronic transitions and coordination geometry.
Nuclear Magnetic Resonance (NMR)Elucidation of the solution-state structure and confirmation of metal-ligand binding.
Mass SpectrometryDetermination of molecular weight and composition.
X-ray CrystallographyPrecise solid-state structure, including bond lengths, angles, and coordination geometry.

Table 3: Spectroscopic Characterization Techniques for Metal Complexes

Picolinate and related pyridonate ligands have gained significant attention for their use in transition metal catalysis. rsc.org The stereoelectronic properties of these ligands can be fine-tuned by introducing substituents on the pyridine ring, which in turn influences the activity and selectivity of the metal catalyst. rsc.org

The role of a ligand in a catalytic system is multifaceted:

Modulating Reactivity: Ligands alter the electronic and steric environment of the metal center, thereby influencing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

Enhancing Stability: Ligands can stabilize the metal catalyst, preventing decomposition or precipitation and extending its lifetime. nih.gov

Controlling Selectivity: Chiral ligands can be used to induce enantioselectivity in asymmetric catalysis. In general, ligands can also control regioselectivity and chemoselectivity. nih.gov

Picolinate ligands, by forming stable chelate complexes, can provide a robust framework for catalytic reactions. The introduction of functional groups, such as the amino and fluoro groups in this compound, can further modify the catalytic properties. For example, the amino group can act as a hydrogen-bond donor or a base, potentially influencing substrate binding or proton transfer steps in a catalytic cycle. The electron-withdrawing fluorine atom can impact the electron density at the metal center, thereby tuning its reactivity.

While specific catalytic applications of this compound complexes are not detailed in the provided search results, the general principles suggest their potential in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Supramolecular Chemistry and Self-Assembly

No published research is available to detail the specific hydrogen bonding patterns or other non-covalent interactions of this compound.

There are no documented instances of cocrystals or molecular salts formed with this compound in the reviewed scientific literature. Therefore, no data tables on their formation or structure can be provided.

Mechanistic Investigations of Biological Activities of 4 Amino 6 Fluoropicolinic Acid Derivatives

Molecular Mechanisms of Action in Agricultural Applications

Elucidation of Herbicidal Action Pathways

Derivatives of 4-amino-6-fluoropicolinic acid are recognized as a significant subclass of synthetic auxin herbicides. nih.govbohrium.com Their herbicidal action is characterized by excellent absorption and translocation within the plant, a broad spectrum of weed control, and notable effectiveness against some herbicide-resistant weeds. nih.govbohrium.com The primary mechanism of these compounds involves mimicking the natural plant hormone auxin, which leads to a disruption of normal growth processes and ultimately, plant death. nih.gov

Research into novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds has demonstrated their potent herbicidal effects. nih.gov These compounds have been shown to significantly inhibit the root growth of model plants like Arabidopsis thaliana and various weed species. bohrium.comnih.gov For instance, post-emergence tests revealed that many of these derivatives effectively control broadleaf weeds, with some achieving 100% inhibition of Amaranthus retroflexus L (pigweed) growth. nih.govbohrium.comnih.gov The complex mode of action of synthetic auxin herbicides like these contributes to a lower incidence of weed resistance compared to herbicides with other mechanisms. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) analysis is a critical tool in the development of more effective and selective herbicides by examining how a compound's chemical structure influences its biological activity. immutoscientific.com For derivatives of this compound, SAR studies have provided valuable insights for optimizing their herbicidal properties. immutoscientific.comnih.gov

Systematic modifications to the core structure have been explored to enhance bioactivity. For example, the introduction of a phenyl-substituted pyrazolyl group at the 6-position of the picolinic acid backbone has been a key area of investigation. nih.gov These studies have revealed that the nature and position of substituents on the aryl ring significantly impact herbicidal efficacy. In one study, a series of 41 novel 4-amino-2-chloro-5-fluoro-6-pyrazolyl-2-picolinic acid compounds were synthesized and evaluated. nih.gov The results indicated that certain substitutions led to compounds with superior inhibitory effects on root growth compared to existing herbicides like picloram (B1677784) and even the newer florpyrauxifen. bohrium.comnih.gov Specifically, compound S202, at a low concentration, showed significantly higher inhibition of A. thaliana root growth compared to florpyrauxifen. bohrium.comnih.gov

The following table summarizes the inhibitory effects of selected this compound derivatives on the root growth of Arabidopsis thaliana and Brassica napus.

CompoundConcentration (µM)A. thaliana Root Growth Inhibition (%)Brassica napus Root Growth Inhibition (%)
Florpyrauxifen 0.533.8Not Reported
S202 0.578.4>80
Other Derivatives (28 compounds) 250Not Reported>80

This table presents a summary of research findings on the herbicidal activity of this compound derivatives. bohrium.comnih.gov

These SAR studies help in the rational design of new herbicide candidates with improved performance and a more desirable environmental profile. immutoscientific.com

Interactions with Biomolecules and Biological Systems

Studies on Binding to Nucleic Acids (DNA, RNA)

The interaction of small molecules with nucleic acids is a fundamental aspect of molecular biology, with implications for drug design and understanding biological processes. nih.govnih.gov While the primary herbicidal action of this compound derivatives is through mimicking auxin, their potential interactions with DNA and RNA are also of interest.

Proteins that bind to nucleic acids often have specific amino acid compositions and structural motifs that facilitate these interactions. nih.govnih.gov Some proteins recognize specific nucleic acid sequences, while others bind to particular structural features like G-quadruplexes or i-motifs. nih.gov Although direct studies on the binding of this compound itself to nucleic acids are not extensively reported in the provided context, the principles of small molecule-nucleic acid interactions are well-established. The planarity and aromaticity of the picolinic acid ring system could potentially allow for intercalative or groove-binding interactions with DNA or RNA, though this remains a subject for further investigation.

Investigation of Enzyme Inhibition Mechanisms, particularly in Microbial Degradation Pathways

The environmental fate of herbicides is largely determined by microbial degradation, which involves a series of enzymatic reactions. Understanding the enzymes and pathways involved is crucial for assessing the persistence and impact of these compounds in the ecosystem.

The degradation of picolinic acid, the core structure of this herbicide family, has been studied in microorganisms like Alcaligenes faecalis. asm.org This bacterium can utilize picolinic acid as a source of carbon and nitrogen for growth. asm.org The metabolic pathway involves the hydroxylation of picolinic acid to 6-hydroxypicolinic acid, which is then further converted to 3,6-dihydroxypicolinic acid. asm.org A key enzyme in this pathway is a novel decarboxylase, PicC, which catalyzes the decarboxylation of 3,6-dihydroxypicolinic acid to 2,5-dihydroxypyridine. asm.org

The study of such enzymes provides insight into potential mechanisms of resistance or enhanced degradation. Inhibition of these enzymes could lead to the accumulation of the herbicide or its metabolites in the environment. The characterization of enzymes like PicC, including its substrate specificity and kinetic parameters (K_m = 13.44 μM and k_cat = 4.77 s⁻¹ for 3,6DHPA), is essential for understanding the complete biodegradation process of picolinic acid-based herbicides. asm.org

Analysis of Protein-Ligand Interactions and Design of Protein Segment Mimics

The biological activity of this compound derivatives is initiated by their binding to specific protein targets within the plant, namely auxin receptors. The study of protein-ligand interactions is therefore fundamental to understanding their mechanism of action at a molecular level. nih.govvolkamerlab.org Techniques such as differential scanning fluorimetry (DSF) can be used to determine the dissociation constants between a protein and a small molecule ligand, providing a measure of their binding affinity. nih.gov

Computational methods, such as docking analysis, are also employed to predict and analyze the binding modes of these herbicides within the active site of their target proteins. plos.orgnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding and subsequent biological response. volkamerlab.orgyoutube.com

Furthermore, the concept of designing small molecules that mimic segments of proteins is a strategy used in drug discovery to inhibit protein-protein interactions. nih.gov While not directly applied to this compound in the provided context, this approach could theoretically be used to design novel herbicides that disrupt the interaction of auxin receptors with other proteins involved in the signaling pathway.

Antimicrobial Mechanisms of Action

The antimicrobial properties of picolinic acid and its derivatives have been a subject of significant research, revealing diverse mechanisms of action against various pathogens. While specific studies on this compound are limited, the broader family of picolinic acid derivatives provides substantial insights into their potential antimicrobial activities.

Mechanistic Insights into Antifungal Activity of Picolinic Acid Derivatives

The antifungal action of picolinic acid derivatives, particularly picolinamides, is often attributed to the inhibition of mitochondrial respiration. A key target identified is the cytochrome bc1 complex (complex III), an essential component of the electron transport chain in fungi.

One notable example is the antifungal antibiotic UK-2A and its semi-synthetic analogs. These compounds are potent inhibitors of the Qi site within the cytochrome bc1 complex. nih.gov The 3-hydroxy-4-methoxy picolinic acid moiety of UK-2A is crucial for its activity, though it can be replaced by other o-hydroxy-substituted arylcarboxylic acids to retain strong antifungal effects against agriculturally significant fungi like Zymoseptoria tritici and Puccinia triticina. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to the picolinamide (B142947) ring can modulate the inhibitory potency against the cytochrome c reductase.

Furthermore, metal complexes of picolinamide have shown promising antifungal capabilities. For instance, bis(N-picolinamido)cobalt(II) complexes have demonstrated significant growth inhibition of pathogenic fungi such as Candida albicans and Aspergillus fumigatus, with some compounds achieving over 80% growth inhibition. nih.govgoogle.com The geometry of these complexes, specifically the trans arrangement of the isothiocyanate ligands, appears to enhance their antifungal efficacy. nih.gov

The table below summarizes the antifungal activity of selected picolinamide derivatives.

Compound/DerivativeTarget FungiMechanism of ActionKey Findings
UK-2A AnalogsZymoseptoria tritici, Puccinia triticina, Leptosphaeria nodorumInhibition of the Qi site of the cytochrome bc1 complexReplacement of the picolinic acid moiety with other o-hydroxy-substituted arylcarboxylic acids can maintain or enhance activity. nih.gov
Bis(N-picolinamido)cobalt(II) complexesCandida albicans, Aspergillus fumigatusNot fully elucidated, but significant growth inhibition observedtrans isomers show enhanced antifungal activity compared to cis isomers. nih.gov

Exploring Antibacterial Targets and Modes of Action for Related Compounds

The antibacterial mechanisms of picolinic acid and its derivatives are often linked to their ability to chelate essential metal ions, thereby disrupting critical bacterial processes. Picolinic acid itself is a known catabolite of tryptophan and can inhibit the growth of various bacteria, including Mycobacterium avium complex. wikipedia.orgresearchgate.net Its antimicrobial action is thought to stem from its efficiency in chelating metal ions like iron (Fe²⁺), which are vital for bacterial survival and proliferation. wikipedia.org

A broader class of related compounds, the quinolone antibiotics, which share a pyridine (B92270) carboxylic acid scaffold, offer further insights into potential antibacterial mechanisms. Quinolones are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. By inhibiting the ligase activity of these enzymes, they introduce single- and double-strand breaks in bacterial DNA, leading to cell death. This mechanism is effective against a wide range of both Gram-positive and Gram-negative bacteria.

Picolinic acid has demonstrated a broad spectrum of antibacterial activity against pathogens such as Bacillus subtilis, Staphylococcus aureus, and Enterobacter cloacae. nih.gov The table below presents the minimum inhibitory concentrations (MIC) for picolinic acid against selected bacteria.

BacteriumMinimum Inhibitory Concentration (mg/mL)
Enterobacter cloacace1.0
Proteus mirabilis1.5
Bacillus subtilis2.0
Staphylococcus aureus2.0
Lactococcus lactis2.0

Bio-conjugation and Chemical Biology Applications

The structural features of picolinic acid and its derivatives make them valuable scaffolds for the development of bioconjugates and chemical probes. These tools are instrumental in studying biological systems, from cellular imaging to the elucidation of complex biochemical pathways.

Design and Synthesis of Bioconjugates for Investigational Tools

The synthesis of picolinic acid derivatives can be adapted to incorporate functionalities that allow for their conjugation to biomolecules or reporter tags. For example, the carboxylic acid group of picolinic acid can be activated to react with amines on proteins or fluorescent dyes. The synthesis of 4-amino-6-(heterocyclic)picolinates demonstrates a versatile platform for creating a diverse library of compounds. drugbank.com This approach involves the coupling of a 6-chloropicolinic acid "head" with an aryl or heteroaryl boronic acid "tail". drugbank.com

A hypothetical scheme for the bioconjugation of a functionalized picolinic acid derivative could involve the introduction of a linker arm, which can then be attached to a biomolecule of interest, such as an antibody or a peptide. This strategy allows for the targeted delivery of the picolinic acid moiety to specific cellular locations or proteins.

Picolinate-appended tacn (1,4,7-triazacyclononane) complexes have been synthesized for bimodal imaging applications. nih.gov These complexes can chelate metal ions like Cu²⁺ and Mn²⁺, making them suitable for both positron emission tomography (PET) and magnetic resonance imaging (MRI). The picolinate (B1231196) moiety acts as an antenna to enhance the photophysical properties of the complex. nih.gov

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular context. Picolinic acid derivatives, with their diverse biological activities, are attractive candidates for the development of such probes.

The design of a chemical probe often involves optimizing a lead compound for potency, selectivity, and cell permeability. For instance, in the development of herbicidal picolinic acid derivatives that act as synthetic auxins, molecular docking studies have been used to understand the interaction with the target receptor, the F-box protein AFB5. This knowledge can guide the design of more potent and selective probes.

The table below outlines the key components and considerations in the design of picolinic acid-based chemical probes.

ComponentDesign ConsiderationPurpose
Picolinic Acid ScaffoldProvides the core structure responsible for biological activity.To interact with the target of interest.
LinkerA chemically stable chain to connect the scaffold to a reporter.To provide spatial separation and avoid steric hindrance.
Reporter Tag (e.g., Fluorophore, Biotin)A detectable molecule for visualization or affinity purification.To enable detection and analysis of the probe's interaction.
Control CompoundAn inactive analog of the probe.To validate that the observed biological effects are due to the specific target interaction.

Emerging Research Directions and Future Perspectives for 4 Amino 6 Fluoropicolinic Acid

Development of Novel and Green Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of picolinic acid derivatives, including 4-Amino-6-fluoropicolinic acid, is undergoing a paradigm shift towards more efficient and environmentally benign processes. Traditional synthetic routes are often being replaced by innovative strategies that offer higher yields, greater selectivity, and reduced environmental impact.

One of the most promising avenues is the application of photocatalysis . Visible-light-driven photocatalysis, for instance, enables the site-selective functionalization of pyridine (B92270) scaffolds under mild, transition-metal-free conditions. acs.orgresearchgate.netfigshare.com This approach not only enhances the green credentials of the synthesis but also allows for the introduction of a diverse range of functional groups. Another key area of development is the use of novel catalysts. For example, vanadium-titanium (B8517020) oxide catalysts have shown selectivity in the oxidation of picoline precursors to picolinic acid. researchgate.net Furthermore, the use of naturally occurring and cost-effective organo-catalysts, such as 3-picolinic acid itself, is being explored for the synthesis of complex heterocyclic structures, highlighting a move towards more sustainable catalytic systems. researchgate.netscilit.com

The principles of green chemistry are also being integrated through the use of alternative reaction media and energy sources. Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve yields in the preparation of picolinic acid derivatives. The development of one-pot synthesis procedures, such as the use of a UiO-66(Zr)-N(CH2PO3H2)2 catalyst, further streamlines the synthetic process, minimizing waste and energy consumption. nih.gov A patent for the synthesis of 6-chloro-3-fluoro-2-picolinic acid highlights an industrial-scale process, indicating the commercial interest in these types of compounds. google.com

Synthetic ApproachKey AdvantagesRelevant Precursor/Analogue
Visible-Light Photocatalysis Mild, transition-metal-free, high site-selectivityPyridinium Derivatives
Vanadium-Titanium Oxide Catalysis High selectivity for picolinic acid formation2-Picoline
Organocatalysis Cost-effective, environmentally benignImidazole Synthesis
Microwave-Assisted Synthesis Reduced reaction times, improved yieldsPicolinic Acid Derivatives
One-Pot Synthesis Minimized waste and energy consumptionPicolinate (B1231196) and Picolinic Acid Derivatives

Exploration of Diverse Derivatization Pathways for Advanced Functional Materials

The inherent structural features of this compound, namely the pyridine ring, carboxylic acid group, amino group, and fluorine atom, make it an exceptionally versatile building block for the creation of advanced functional materials.

A significant area of exploration is the development of coordination polymers and metal-organic frameworks (MOFs) . Picolinic acid and its derivatives are known to form stable complexes with a variety of metal ions, leading to the assembly of one-, two-, and three-dimensional structures. researchgate.netiucr.orgnih.gov These materials exhibit a range of interesting properties with potential applications in gas storage, catalysis, and sensing. nih.gov The presence of the fluorine atom in this compound could introduce unique electronic properties and intermolecular interactions within the resulting coordination polymers.

Furthermore, derivatives of picolinic acid are being investigated for their nonlinear optical (NLO) properties . academicjournals.org The combination of a donor (amino group) and acceptor (carboxylic acid and pyridine ring) within the molecular structure can lead to large second-order NLO responses, making them promising candidates for applications in photonics and optoelectronics. The synthesis of amides from picolinic acid and its dicarboxylic acid analogue has also been shown to produce compounds with interesting conformational preferences and potential applications in catalysis and molecular devices. nih.gov

Material TypePotential ApplicationKey Feature of Picolinic Acid Core
Coordination Polymers/MOFs Gas storage, catalysis, sensingMetal-chelating ability
Nonlinear Optical Materials Photonics, optoelectronicsDonor-acceptor structure
Functional Amides Catalysis, molecular devicesVersatile derivatization

Integration of Advanced Computational Tools for Predictive Research and Drug Discovery (conceptual)

The integration of advanced computational tools is set to revolutionize the research and development of novel compounds like this compound, particularly in the realm of drug discovery. In silico methods offer a conceptual framework for predicting the properties and activities of new molecules before their synthesis, thereby saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the structural features of a series of compounds with their biological activity. nih.govresearchgate.net For instance, QSAR models have been successfully developed for dipicolinic acid derivatives to predict their antioxidant activity. nih.gov Such models could be conceptually applied to a library of this compound derivatives to predict their potential as, for example, enzyme inhibitors or herbicides. mdpi.com

Molecular docking is another critical computational technique that allows for the visualization and prediction of how a molecule binds to the active site of a biological target, such as an enzyme or receptor. researchgate.netnih.gov This approach has been used to study the interaction of picolinic acid derivatives with various protein targets. cdnsciencepub.com For this compound, docking studies could conceptually guide the design of derivatives with enhanced binding affinity and selectivity for specific therapeutic targets. Density Functional Theory (DFT) calculations can further provide insights into the electronic structure and reactivity of these molecules, aiding in the rational design of new derivatives. nih.gov

Computational ToolApplication in ResearchConceptual Relevance to this compound
QSAR Predicting biological activityGuiding the design of derivatives with desired activities
Molecular Docking Predicting binding modes to biological targetsRational design of selective inhibitors
DFT Understanding electronic structure and reactivityPredicting chemical properties and reaction mechanisms

Interdisciplinary Applications in Materials Science and Chemical Biology Beyond Current Understandings

The unique combination of functional groups in this compound opens up possibilities for its application in interdisciplinary fields, bridging materials science and chemical biology in ways that are yet to be fully explored.

In materials science , beyond the aforementioned coordination polymers and NLO materials, derivatives of this compound could find use in the development of novel sensors and smart materials. The fluorine atom can participate in specific interactions, potentially leading to materials with unique recognition capabilities. Picolinic acid-based ligands have already been utilized in the creation of luminescent coordination polymers for the selective detection of nitroaromatic compounds and metal ions. nih.gov

In the realm of chemical biology , picolinic acid derivatives have been identified as having a wide range of biological activities. They are known to be involved in auxin research, with certain derivatives acting as herbicides by targeting specific plant proteins. nih.govresearchgate.net The picolinic acid scaffold has also been found in natural products with antibiotic and antitumor properties. nih.gov Furthermore, fragment-based drug design has identified picolinic acid derivatives as valuable starting points for the development of enzyme inhibitors. cdnsciencepub.com The specific substitutions on this compound could lead to the discovery of novel biological activities and the development of new chemical probes to study biological systems.

FieldPotential ApplicationUnderlying Principle
Materials Science Luminescent sensors, smart materialsUnique recognition properties due to fluorine and other functional groups
Chemical Biology Herbicides, antibiotics, enzyme inhibitorsSpecific interactions with biological macromolecules

Unveiling Undiscovered Biological Roles and Fundamental Chemical Mechanisms

While some biological activities of picolinic acid and its derivatives are known, there remains a vast, unexplored territory regarding the fundamental biological roles and chemical mechanisms of compounds like this compound.

Future research will likely focus on screening this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications. The presence of the amino and fluoro substituents could significantly alter its biological activity profile compared to the parent picolinic acid. For example, picolinic acid itself is a metabolite of tryptophan and is involved in various physiological processes. dergipark.org.tr Investigating how the 4-amino and 6-fluoro substitutions modulate these activities could reveal new biological pathways and therapeutic opportunities.

Furthermore, a deeper understanding of the fundamental chemical mechanisms is crucial. This includes studying the role of the fluorine atom in modulating the acidity, reactivity, and intermolecular interactions of the molecule. The study of hydrogen bonding in picolinic acid N-oxide has provided insights into its solid-state and solution behavior, and similar studies on this compound could reveal important details about its supramolecular chemistry. nih.govnih.gov Understanding these fundamental aspects will be key to unlocking the full potential of this intriguing molecule in various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-Amino-6-fluoropicolinic acid, and how do reaction conditions influence yield and purity?

  • Methodological Approach: Use the PICOT framework to define variables:

  • Population/Problem: Fluorinated picolinic acid derivatives.
  • Intervention: Varying catalysts (e.g., Pd/C, CuI), solvents (e.g., DMF, THF), and temperatures.
  • Comparison: Yield and purity metrics across methods (e.g., Suzuki coupling vs. nucleophilic substitution).
  • Outcome: Optimal pathway with ≥80% yield and <5% impurities, validated via HPLC and NMR .
    • Key Considerations: Monitor side reactions (e.g., defluorination) using mass spectrometry .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Approach: Apply PEO framework :

  • Population: Aqueous and organic solutions of the compound.
  • Exposure: pH (2–12), temperature (25°C–60°C).
  • Outcome: Degradation kinetics via UV-Vis spectroscopy and LC-MS .
    • Key Considerations: Use accelerated stability testing (ICH guidelines) to predict shelf-life .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

  • Methodological Approach: Compare LC-MS/MS, HPLC-UV, and capillary electrophoresis.

  • FINER Criteria: Ensure methods are feasible (equipment access), novel (detection limits <1 ng/mL), and relevant (applicability to plasma/tissue samples) .
    • Validation: Include spike-recovery experiments (85–115% recovery) and matrix effect assessments .

Advanced Research Questions

Q. How does the fluorination position (C6) in this compound influence its binding affinity to target enzymes compared to non-fluorinated analogs?

  • Methodological Approach:

  • PICOT Structure:
  • Intervention: Fluorinated vs. non-fluorinated picolinic acid derivatives.
  • Comparison: ΔG binding energy via molecular docking (e.g., AutoDock Vina).
  • Outcome: Structure-activity relationship (SAR) analysis .
  • Experimental Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
    • Data Contradiction Analysis: Address discrepancies between computational and experimental results using multi-parametric regression .

Q. What mechanisms underlie the contradictory bioavailability data reported for this compound in rodent vs. primate models?

  • Methodological Approach:

  • FINER Evaluation: Ensure novelty (species-specific metabolic pathways) and relevance (translational research).
  • Experimental Design: Compare cytochrome P450 metabolism profiles and plasma protein binding using LC-MS/MS .
    • Resolution Strategy: Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences .

Q. How can researchers resolve conflicting data on the compound’s selectivity for kinase inhibitors in high-throughput screening assays?

  • Methodological Approach:

  • PICOT Framework:
  • Intervention: Varying assay conditions (ATP concentration, incubation time).
  • Outcome: IC50 variability analysis.
  • Statistical Tools: Use Z-factor and signal-to-noise ratio to assess assay robustness .
    • Advanced Techniques: Employ cryo-EM or X-ray crystallography to visualize binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.